molecular formula C8H9FN2O B6148958 2-[(3-fluorophenyl)amino]acetamide CAS No. 494769-95-8

2-[(3-fluorophenyl)amino]acetamide

Cat. No. B6148958
CAS RN: 494769-95-8
M. Wt: 168.2
InChI Key:
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Description

2-[(3-Fluorophenyl)amino]acetamide (FPA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. FPA is a derivative of acetamide, a simple amide made up of a carbonyl group and an amine group. FPA has been studied for its potential use in drug development, chemical synthesis, and biochemistry research. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

2-[(3-fluorophenyl)amino]acetamide has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential use in the synthesis of drugs, such as anticonvulsants, antidepressants, and antibiotics. It has also been studied for its potential use in chemical synthesis, such as in the synthesis of polymers and other organic compounds. Additionally, 2-[(3-fluorophenyl)amino]acetamide has been studied for its potential use in biochemistry research, such as in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)amino]acetamide is not well understood. However, it is believed that 2-[(3-fluorophenyl)amino]acetamide binds to and inhibits the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 2-[(3-fluorophenyl)amino]acetamide may interact with certain proteins, such as G-protein-coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(3-fluorophenyl)amino]acetamide are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to interact with certain proteins, such as G-protein-coupled receptors. Additionally, 2-[(3-fluorophenyl)amino]acetamide has been shown to have an effect on the metabolism of certain drugs, such as anticonvulsants, antidepressants, and antibiotics.

Advantages and Limitations for Lab Experiments

2-[(3-fluorophenyl)amino]acetamide has several advantages and limitations for laboratory experiments. One advantage of 2-[(3-fluorophenyl)amino]acetamide is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 2-[(3-fluorophenyl)amino]acetamide is stable and can be stored for long periods of time. However, 2-[(3-fluorophenyl)amino]acetamide is also toxic and can be hazardous to handle. Additionally, it is not well understood and its mechanism of action is not well understood.

Future Directions

There are several potential future directions for 2-[(3-fluorophenyl)amino]acetamide research. One potential direction is to further study its mechanism of action, such as its interactions with enzymes and proteins. Additionally, further research could be conducted to explore the potential applications of 2-[(3-fluorophenyl)amino]acetamide in drug development and chemical synthesis. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 2-[(3-fluorophenyl)amino]acetamide. Finally, further research could be conducted to explore the potential advantages and limitations of 2-[(3-fluorophenyl)amino]acetamide for laboratory experiments.

Synthesis Methods

2-[(3-fluorophenyl)amino]acetamide can be synthesized through a variety of methods, including the reaction of 3-fluorobenzaldehyde with ammonia and acetic anhydride. This reaction yields 2-[(3-fluorophenyl)amino]acetamide and hydrochloric acid as byproducts. Other methods of synthesis include the reaction of 3-fluorobenzaldehyde with a primary amine in the presence of a base, as well as the reaction of 3-fluorobenzoic acid with ammonia and acetic anhydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(3-fluorophenyl)amino]acetamide involves the reaction of 3-fluoroaniline with chloroacetyl chloride to form 2-chloro-N-(3-fluorophenyl)acetamide, which is then treated with ammonia to yield the final product.", "Starting Materials": [ "3-fluoroaniline", "chloroacetyl chloride", "ammonia" ], "Reaction": [ "Step 1: 3-fluoroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(3-fluorophenyl)acetamide.", "Step 2: The resulting intermediate is then treated with ammonia in a solvent such as ethanol or water to yield 2-[(3-fluorophenyl)amino]acetamide.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

494769-95-8

Product Name

2-[(3-fluorophenyl)amino]acetamide

Molecular Formula

C8H9FN2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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